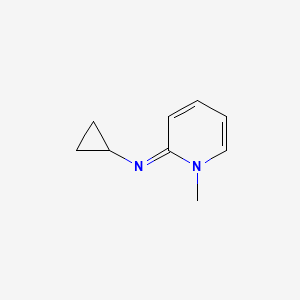
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a complex organic compound characterized by its unique benzothiophene core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzothiophene derivative, the introduction of cyano and trifluoromethyl groups can be achieved through specific reagents and catalysts. The reaction conditions often require precise temperature control and the use of solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups through nucleophilic or electrophilic mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism by which 5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyano-3-(trifluoromethyl)-1-benzothiophene: Lacks the carboxylic acid group, which may affect its reactivity and applications.
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: Lacks the cyano group, potentially altering its chemical properties and biological activity.
5-Cyano-1-benzothiophene-2-carboxylic acid: Does not have the trifluoromethyl group, which may impact its stability and interactions.
Uniqueness
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is unique due to the presence of both cyano and trifluoromethyl groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s versatility in various applications, making it a valuable molecule in scientific research.
Eigenschaften
CAS-Nummer |
826995-53-3 |
|---|---|
Molekularformel |
C11H4F3NO2S |
Molekulargewicht |
271.22 g/mol |
IUPAC-Name |
5-cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H4F3NO2S/c12-11(13,14)8-6-3-5(4-15)1-2-7(6)18-9(8)10(16)17/h1-3H,(H,16,17) |
InChI-Schlüssel |
WJEVOTCQXIPUEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)C(=C(S2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


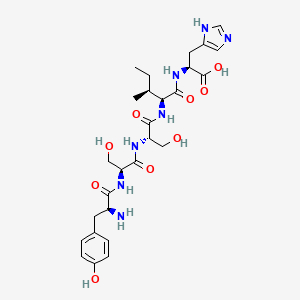
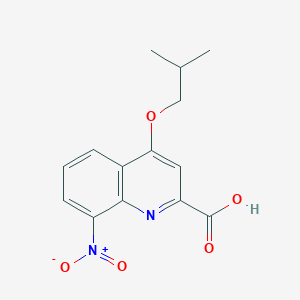
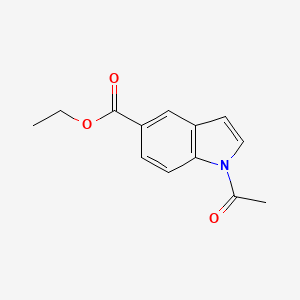

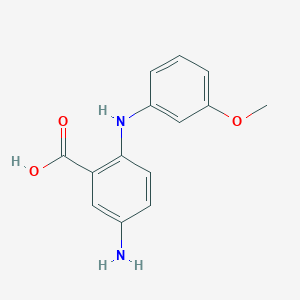

![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)

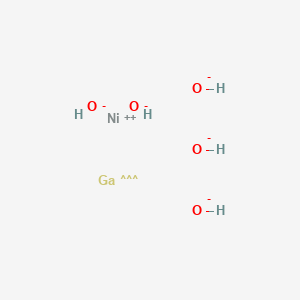
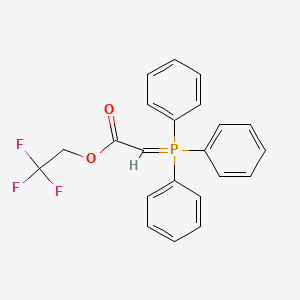
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)
